An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-chloro-N-(1-phenylethyl)acetamide. This compound is a member of the α-haloacetamide class, which are valuable intermediates in organic synthesis due to their reactive α-chloro group, making them versatile building blocks for more complex molecules.[1] The information herein is intended to support research and development activities in medicinal chemistry and other related fields.
Chemical and Physical Properties
2-chloro-N-(1-phenylethyl)acetamide is a solid at room temperature.[2][3] Its properties are defined by the presence of a stereocenter at the benzylic position of the phenylethyl group, an amide linkage, and a reactive C-Cl bond. The quantitative physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-[(1R)-1-phenylethyl]acetamide | [4] |
| CAS Number | 13230-80-3 (racemate), 36293-00-2 ((R)-enantiomer) | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| Melting Point | 74.5-75.5 °C | [2] |
| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.41 ± 0.46 (Predicted) | [2] |
| SMILES | C--INVALID-LINK--NC(=O)CCl ((R)-enantiomer) | [4] |
| InChIKey | NCGMICUPYDDHPQ-MRVPVSSYSA-N ((R)-enantiomer) | [4] |
Spectral Data
Table 2: Spectral Information for Isomer 2-chloro-N-(2-phenylethyl)acetamide
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available in spectral databases. | [5] |
| ¹³C NMR | Data available in spectral databases. | [5] |
| GC-MS | Major peaks (m/z) observed at 104, 91, and 105. | [5] |
| IR | Vapor phase IR spectra are available. | [5] |
Chemical Reactivity and Synthesis
The primary reactivity of 2-chloro-N-(1-phenylethyl)acetamide is centered on the α-chloro group, which is susceptible to nucleophilic substitution.[1][6] This makes it a useful precursor for synthesizing a variety of other compounds.[1]
The most common method for synthesizing 2-chloro-N-(1-phenylethyl)acetamide is the chloroacetylation of 1-phenylethylamine. This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the HCl byproduct.[1]
Caption: General workflow for the synthesis of 2-chloro-N-(1-phenylethyl)acetamide.
The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group from the acyl portion and neutralization of the generated acid by the base.[1]
Caption: Simplified reaction mechanism for chloroacetylation of an amine.
Experimental Protocols
Protocol 1: Synthesis in an Organic Solvent
This protocol is a standard method for the synthesis of N-substituted 2-chloroacetamides.[1]
-
Materials:
-
1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel
-
-
Procedure:
-
Dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[1][7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine to remove unreacted starting materials and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-chloro-N-(1-phenylethyl)acetamide product.[7]
-
Safety and Handling
The safety profile of 2-chloro-N-(1-phenylethyl)acetamide is consistent with other α-chloroacetamides. It is classified as an irritant and may be harmful if swallowed.[4]
Table 3: GHS Hazard Classification for 2-chloro-N-[(1R)-1-phenylethyl]acetamide
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Danger | H302: Harmful if swallowed[4]H315: Causes skin irritation[4]H318: Causes serious eye damage[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |
Source: PubChem CID 1549628[4]
Handling Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[1]
-
Inhalation: Avoid breathing dust, fumes, or vapors.[8]
-
Contact: Avoid contact with skin and eyes.[9] In case of contact, wash affected areas immediately with plenty of water.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. 13230-80-3 CAS MSDS (2-chloro-N-(1-phenylethyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 7. prepchem.com [prepchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
